Journal Name:Phase Transitions
Journal ISSN:0141-1594
IF:1.529
Journal Website:http://www.tandfonline.com/toc/gpht20/.U3nWDz-Sx24
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:118
Publishing Cycle:Monthly
OA or Not:Not
Malic acid enhances proanthocyanidin stability and their combined effects on dough rheological properties and bread quality
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.lwt.2023.115066
Proanthocyanidins, as one of the most common phenolic compounds in cereals, have various beneficial functionalities. However, baking can lead to proanthocyanidin degradation, which limits its application in baked products. This study aimed to use malic acid (MA) for the first time to stabilize grape seed proanthocyanidins (GSPs) in bread formulations and investigate the effects of the concentration ratios of two additives on dough properties and bread quality. Proanthocyanidin stability showed that MA can effectively enhance the retention of GSP in the dough up to 96.9%. Confocal laser scanning microscopy showed that the increase in MA concentration can effectively enhance the compact gluten structure of GSP dough. The dough rheological and textural properties indicated that when GSP was compounded with MA, the hardness of bread can be significantly reduced, and the color and specific volume can be improved.
Detail
Selection of proteolytic LAB starter cultures for acidification of soy based dairy alternatives
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.lwt.2023.115082
Strains isolated from different environments in Denmark (plant, fermented food, dairy and animal faeces) were investigated for their capacity to produce a curd upon fermentation of Soy Based Milk Alternative (SBMA). Acidification dynamic was determined in commercial SBMA at 30 °C and production of metabolites was investigated by HPLC analysis. Proteomics was used to determine the hydrolysis profile for individual soy proteins. SBMA samples fermented with selected strains were characterized with rheology and the genome sequence was analysed. From an initial selection of 61 strains, 29 (5 Lactococcus lactis, 4 Lactiplantibacillus plantarum, 6 Leuconostoc mesenteroides, 3 Leuconostoc pseudomesenteroides, 1 Leuconostoc citreum, 1 Leuconostoc lactis, 6 Lactobacillus, 2 Pediococcus pentosaceus and 1 Weissella) were found to acidify SBMA, with final pH ranging from 4.46 to 6.07. Lactic acid concentration ranged from 1.8 mg/mL to 4.3 mg/mL. Two strains of L. lactis and three of Ln. pseudomesenteroides showed proteolytic activity in soy, and proteolysis patterns of glycinin G4 (UniProtKB: P02858) and β-conglycinin α subunit (P0DO15/P0DO16) were investigated further in depth. They were the only investigated strains presenting a PrtP sequence in their genomes. In view of these results, these five strains are candidates of particular interest to produce a soy-based yogurt-like product.
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Gamma-aminobutyric acid (GABA) promotes characteristics of Levilactobacillus sp. LB-2
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.lwt.2023.115014
γ-Aminobutyric acid (GABA) is a pharmaceutical, bioactive amino acid that can be produced by lactic acid bacteria (LAB), but the yield of GABA is still limited by several reasons. In this study, a GABA-producing LAB strain Levilactobacillus sp. LB-2 (OP890629) was isolated from a Chinese traditional dough fermentation starter of Jiaozi. When subjected to GABA production optimization applying one-factor-at-a-time (OFAT) and response surface method (RSM), the temperature, pH, and L-monosodium glutamate (L-MSG) concentration for GABA production were set as 37 °C, pH 4.5, and 2.5 g/L, respectively. The maximum amount of GABA produced by strain Levilactobacillus sp. LB-2 was 49.42 g/L, which was 3.5-fold higher than that before optimization of 14.19 g/L. The GABA content of steamed bread made by Levilactobacillus sp. LB-2 significantly increased. Thus, strain Levilactobacillus sp. LB-2 could be used for the production of GABA or applied for the development and improvement of GABA-enriched foods.
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Urate oxidase treatment increases the quality of autumn Yellowish Yinghong 9 black tea
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.lwt.2023.115092
Microbes can be used to improve the quality of fermented beverages and food. Colletotrichum camelliae is one of the most dominant fungi associated with tea leaves. In the present study, black tea produced from the autumn leaves of Yellowish Yinghong 9 was treated with C. camelliae urate oxidase (CcUOX) to determine whether this treatment could improve tea quality. The effects of recombinant CcUOX on several black tea quality parameters were assessed, such as liquor color, aroma, and levels of theabrownins, thearubigins, total polyphenols, catechins, caffeine, xanthine, and hypoxanthine. CcUOX treatment significantly affected the aroma composition and volatile compound profiles. Specifically, volatiles in the benzenoid/phenylpropanoid, fatty acid metabolism, and amino acid pathways were increased in CcUOX-treated black tea, whereas levels of volatiles in the terpineol and carotenoid pathways were reduced. This suggested that the balance of aroma constituents in Yellowish Yinghong 9 black tea was affected by treatment with CcUOX. The present study provides evidence that pre-treatment of black tea with a single enzyme from a common tea-associated microbe could significantly improve autumn tea quality, validating this method for use in further studies of tea improvement.
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Structure and flavor characteristics of Maillard reaction products derived from soybean meal hydrolysates-reducing sugars
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.lwt.2023.115097
In this study, the structure and flavor characteristics of soybean meal hydrolysates-reducing sugars Maillard reaction products (MRPs) were evaluated. Sugars added to the soybean meal enzymatic hydrolysates increased the Maillard reactivity in the following order: hexose < pentose. Results indicated that the intrinsic fluorescence intensity of MRPs increased, whereas the absorption peak intensity of the infrared spectrum changed significantly. Molecular weight analysis results showed that the MRPs were mainly distributed between 128-500 and 500–1000 Da. Furthermore, the bitter amino acid content (9.29 mg/g) and umami amino acid content (3.60 mg/g) were relatively high in ribose-MRPs. The umami, richness and bitterness values of pentose-MRPs were higher than those of hexose-MRPs. Moreover, the analysis of volatile substances showed that the ribose-MRPs presented a stronger caramel aroma, nutty flavor, and grilled meat flavor.
Detail
Electrosprayed hydroxypropyl methylcellulose microcapsules containing Rhus microphylla fruit extracts and their application in strawberry (Fragaria × ananassa) preservation
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.lwt.2023.115048
Encapsulation technology is used to incorporate a wide range of compounds, which is beneficial for protecting and improving the bioactivity of plant extracts. In this study, the objectives were to develop hydroxypropyl methylcellulose microcapsules containing two different extracts from Rhus microphylla fruit namely RmA (obtained by conventional agitation) and RmO (obtained by ohmic heating) using electrohydrodynamic processing. The microcapsules were then characterized through Scanning Electron Microscopy (SEM), ATR-Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA). Additionally, the study aimed to evaluate their influence on strawberry quality. Spherical microcapsules with a particle size of 2.05–2.41 μm were successfully obtained, and FTIR analysis confirmed the proper incorporation of the extracts. The microcapsules containing RmA extract (MC-RmA) exhibited superior antioxidant and antifungal activities in vitro. Consequently, their efficacy in preserving the quality of strawberry fruits during storage at 4 ± 1 °C and 85% relative humidity (RH) was evaluated at concentrations of 0.25% and 0.50% (w/v). After 14 days, the MC-RmA-treated fruits showed reduced weight loss, improved firmness, and unchanged color. Additionally, the gradual release of antifungal activity from MC-RmA suggests its potential as a novel solution to mitigate postharvest losses in strawberry fruits.
Detail
Functional properties and bioaccessibility of alginate based phycocyanin-honey hydrogels
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.lwt.2023.115099
Food gels have become attractive due to their biocompatibility, environment-friendly characteristics, and wide array of medical and food applications. One of the main design principles of a functional food matrix is the encapsulation, protection, and controlled release of nutraceuticals. The present study utilized two products having great interest recently, phycocyanin and honey, which were embedded in a gel-type delivery system composed of different concentrations of alginate (0.5, 1.0, 1.5, and 2.0g/100 mL) and gelatin (7g/100 mL). The phycocyanin-honey gel balls (PHB) were characterized in terms of physical, rheological, textural, morphological, and sensory properties, as well as in vitro digestion, bio-accessibility, and total phenolic content release kinetics. The increasing alginate concentration significantly increased (p≈85g/100 mL) and bio-accessibility (>≈84g/100 mL) of phenolic content in the intestinal medium. Consequently, alginate could be successfully used at 1.5g/100 mL concentration with gelatin to enhance the functionality and bio-accessibility of functional ingredients without affecting sensory properties.
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Evaluating the effect of different physical pretreatments and cooking methods on nutritional (starch digestibility) and physicochemical properties of white rice grains (Fajr cultivar)
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.lwt.2023.115101
The effects of physical pretreatments including steaming, dry heating and a combination thereof (performed at different times) were evaluated on the content of resistant starch (RS), slowly digestible starch (SDS), and rapidly digestible starch (RDS), morphology, crystalline structure, and some other physicochemical properties of uncooked Iranian rice grains (Fajr cultivar). The grains were then subjected to cooking by various methods (i.e., boiling, rinsing, and steam-cooking) to investigate the effect of cooking on the nutritional properties obtained after applying physical pretreatments. Generally, reaction constant (k), hydrolysis index (HI), and estimated glycemic index (eGI) decreased after pretreatments. Physical pretreatments increased R1047/1022. Pretreated and cooked grains had significantly higher RS content (5–20%) than non-treated cooked samples. Morphology and crystalline structure were affected by pretreatments. Cooking by rinsing method is suggested for patients with type 2 diabetes mellitus because of lowering the HI (30%) and eGI (18%). Steam-cooking method is recommended for preparing a dietary rice meal due to the higher RS and SDS content. Pretreatment by steaming and cooking by boiling are suitable for people suffering from chewing problems. In conclusion, applying physical pretreatments and choosing appropriate cooking method can increase RS content, decrease eGI, and hence improve nutritional characteristics of rice grains.
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Mycotoxins degradation by reactive oxygen species in plasma: Reactive molecular dynamics insights
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.lwt.2023.115058
The food industry is plagued by mycotoxin contamination, and obtaining mycotoxin-free products has become a great challenge. With the advancement of cold atmospheric plasma (CAP) technology, new ideas for mycotoxin decontamination have emerged. The reactive species in plasma can act on the toxic structural groups through various reaction pathways, which are not yet completely clear. In this paper, we investigated the reaction mechanisms of six mycotoxins upon the impact of reactive oxygen species (ROS) employing reactive molecular dynamics (RMD) simulation. The degradation pathways of mycotoxins were revealed, and the reaction types of main toxic groups were summarized, including addition, oxidation, reduction, ring opening, side chain shedding, and even skeleton structure breaking. The degradation patterns of the double C=C bond and lactone ring were analyzed in detail. Besides the addition reaction, the double C=C bond can also be reduced by bond breaking or hydrogen atom abstraction reaction. The degradation processes of the lactone ring mainly include ring-opening reaction and reduction of lactone carbonyl group. The reaction processes can contribute to an improved understanding of the mechanisms of mycotoxins degradation by plasma and are also valuable for the degradation of other organic pollutants with the same structural groups.
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Fermented corn bran: A by-product with improved total phenolic content and antioxidant activity
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.lwt.2023.115090
Corn bran is a milling by-product of the corn industry; however, it has been considered a potential source of phenolic compounds. This study was conducted to evaluate the potential of solid-state fermentation with Lactobacillus reuteri and Lactobacillus plantarum for improving the phenolic compounds and antioxidant activity of corn bran. The fermentation caused a significant increase in the total phenolic content (TPC) of fermented corn brans compared to the control sample. Highest TPC was obtained after 48 h of fermentation. The antioxidant activity, measured through different methodologies (DPPH, ABTS, ORAC assays), was higher in the fermented corn bran samples than in the control one. Fermentation increased the concentration of free phenolic acids, especially ferulic acid and p-coumaric acid, in the fermented samples. Fourier-transform infrared spectroscopy indicated that fermentation promoted the degradation of some ester bonds in the substrate structure, which could lead to the release of free phenolic acids. Meanwhile, scanning electron microscopy showed that the fermentation led to the formation of a loose surface structure in the fermented samples. The results revealed that solid-state fermentation was an effective method for the enhancement of phenolic compounds, suggesting that this bioprocessing technology may help improve the antioxidant activity of fermented corn bran.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CRYSTALLOGRAPHY 晶体学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.30 36 Science Citation Index Science Citation Index Expanded Not
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